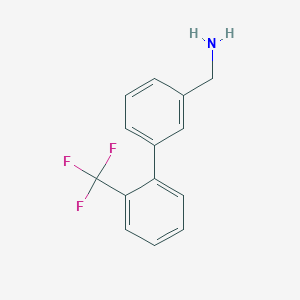

2'-(Trifluoromethyl)-biphenyl-3-methanamine

Descripción

BenchChem offers high-quality 2'-(Trifluoromethyl)-biphenyl-3-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(Trifluoromethyl)-biphenyl-3-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[3-[2-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8H,9,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFUHCOVZYLLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Physical and Chemical Properties of 2'-(Trifluoromethyl)-biphenyl-3-methanamine

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously profile fluorinated biphenyl building blocks. 2'-(Trifluoromethyl)-biphenyl-3-methanamine (C₁₄H₁₂F₃N) is a highly versatile scaffold in medicinal chemistry, fragment-based drug discovery (FBDD), and agrochemical development. This whitepaper provides a comprehensive analysis of its physicochemical properties, self-validating synthetic methodologies, and the structural causality behind its unique behavior in biological systems.

Section 1: Structural Architecture & Physicochemical Profiling

The molecule consists of a biphenyl core substituted with a primary methanamine (benzylamine) at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position. Understanding the interplay between these functional groups is critical for predicting its pharmacokinetics.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₄H₁₂F₃N | Standard fluorinated biaryl building block. |

| Molecular Weight | 251.25 g/mol | Ideal fragment size for FBDD (Rule of 3 compliant). |

| Topological Polar Surface Area | 26.02 Ų | Excellent membrane permeability; high probability of BBB penetration. |

| Predicted pKa (Amine) | ~9.1 | Protonated at physiological pH (7.4), acting as a strong H-bond donor. |

| Predicted LogP | ~3.8 | High lipophilicity driven by the CF₃ group and biphenyl core. |

| ¹⁹F NMR Shift | -58 to -62 ppm | Diagnostic singlet for the ortho-CF₃ group. |

The Causality of the 2'-Trifluoromethyl Group

The strategic placement of a -CF₃ group at the ortho (2') position of a biphenyl system is not merely for lipophilicity. The van der Waals radius of the -CF₃ group (approx. 2.7 Å) creates a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the biphenyl system out of coplanarity, resulting in a dihedral angle of roughly 70–90°.

This orthogonal twist prevents flat π-π stacking, thereby reducing crystalline lattice energy and improving thermodynamic solubility despite the high LogP. Furthermore, the strong electron-withdrawing nature of the C–F bonds significantly enhances the metabolic stability of the adjacent aromatic ring against cytochrome P450-mediated oxidation ()[1].

Section 2: Synthetic Methodology & Reaction Mechanics

The most robust method for constructing this scaffold is the Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system, ensuring high yield and purity through orthogonal extraction.

Step-by-Step Protocol: Palladium-Catalyzed Cross-Coupling

-

Preparation: In an oven-dried Schlenk flask, combine 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv) and 3-(aminomethyl)phenylboronic acid hydrochloride (1.2 equiv).

-

Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Causality: Pd(PPh₃)₄ is chosen because the electron-rich phosphine ligands facilitate the oxidative addition into the sterically hindered, electron-deficient 2-bromobenzotrifluoride ()[2].

-

-

Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and an aqueous solution of Na₂CO₃ (2.0 M, 3.0 equiv).

-

Causality: The biphasic system ensures the solubility of the polar boronic acid salt while the base accelerates the crucial transmetalation step.

-

-

Reaction: Heat the biphasic mixture to 90 °C under an argon atmosphere for 12 hours.

-

Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the organic layer with 1M HCl to selectively pull the protonated amine into the aqueous phase (leaving neutral biphenyl impurities behind). Basify the aqueous layer with NaOH to pH 10, and back-extract the free base with DCM.

-

Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N) to yield the pure amine.

Suzuki-Miyaura catalytic cycle for 2'-(Trifluoromethyl)-biphenyl-3-methanamine synthesis.

Section 3: Analytical Characterization Workflows

To ensure trustworthiness in the synthesized batch, a rigorous analytical workflow is required to confirm both connectivity and 3D conformation.

Protocol for Structural Confirmation

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

Run the sample in CDCl₃. A sharp singlet between -58.0 and -62.0 ppm confirms the intact trifluoromethyl group. The lack of multiplet splitting confirms no adjacent scalar coupling to fluorine.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Diagnostic Peak: Look for the benzylic protons (-CH₂-NH₂) as a singlet at ~3.90 ppm (2H). The primary amine protons (-NH₂) typically appear as a broad singlet around 1.50-2.00 ppm, which disappears upon D₂O exchange.

-

Aromatic Region: The steric twist induced by the 2'-CF₃ group causes the aromatic protons to appear as distinct, complex multiplets between 7.20 and 7.80 ppm, rather than a coalesced signal, confirming the restricted rotation (atropisomerism) on the NMR timescale.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Use an ESI+ (Electrospray Ionization) source. The expected [M+H]⁺ peak is m/z 252.1.

-

Causality: The basic methanamine group ionizes efficiently in positive mode, making LC-MS a highly sensitive tool for assessing purity and confirming the molecular weight.

-

Section 4: Pharmacological Relevance & Drug Design Applications

In drug discovery, 2'-(Trifluoromethyl)-biphenyl-3-methanamine serves as a privileged pharmacophore. The primary amine acts as an anchor, forming critical salt bridges or hydrogen bonds with acidic residues (e.g., Asp or Glu) in target protein binding pockets. Meanwhile, the twisted biphenyl-CF₃ system projects into deep, lipophilic sub-pockets, shielding the core from enzymatic degradation.

Pharmacophore mapping and structural features of the biphenyl methanamine derivative.

Conclusion

The integration of a trifluoromethyl group into a biphenyl methanamine scaffold fundamentally alters its 3D conformation, solubility, and metabolic profile. By adhering to the rigorous synthetic and analytical protocols outlined above, researchers can reliably leverage this compound in advanced drug design campaigns, utilizing its unique steric and electronic properties to optimize target affinity.

References

-

Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews, 37(2), 320-330 (2008). URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 95(7), 2457-2483 (1995). URL: [Link]

Sources

Toxicological Profiling and In Vitro Safety Data for 2'-(Trifluoromethyl)-biphenyl-3-methanamine

Executive Summary

2'-(Trifluoromethyl)-biphenyl-3-methanamine (CAS: 472964-38-8) is a highly specialized, privileged pharmacophore building block utilized in modern drug discovery. Structurally, it combines a lipophilic biphenyl core, a highly electronegative and sterically demanding trifluoromethyl (-CF₃) group at the ortho (2') position, and a primary methanamine moiety at the meta (3) position.

While this specific arrangement offers exceptional vectors for target engagement—particularly in central nervous system (CNS) and oncology indications—it presents a complex toxicological profile. This whitepaper provides an in-depth mechanistic analysis of the compound's structural liabilities, details self-validating in vitro safety protocols, and synthesizes predictive quantitative data to guide lead optimization campaigns.

Structural Toxicology & Mechanistic Rationale

The safety profile of any small molecule is inextricably linked to its structural motifs. For 2'-(Trifluoromethyl)-biphenyl-3-methanamine, the toxicological behavior is driven by the interplay of its three core functional groups.

The "Basic Nitrogen" (BaN) Paradox: hERG Liability

The primary amine (methanamine) acts as a Basic Nitrogen (BaN). While BaN is considered a "privileged element" in medicinal chemistry for improving solubility and forming critical hydrogen bonds or salt bridges with target proteins, it is a primary driver of cardiotoxicity[1]. At physiological pH (7.4), the primary amine is protonated. This cationic center can enter the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel, forming high-affinity cation- π interactions with aromatic residues (e.g., Tyr652 and Phe656)[1]. This blockade prolongs the cardiac action potential, leading to QT interval prolongation and potentially fatal Torsades de Pointes.

The 2'-Trifluoromethyl Group: Lipophilicity vs. Metabolic Stability

The incorporation of a -CF₃ group fundamentally alters the molecule's physicochemical properties. The C–F bond is exceptionally strong (485.3 kJ/mol), providing robust metabolic stability against cytochrome P450 (CYP450)-mediated oxidation[2]. Furthermore, placing the -CF₃ group at the 2' (ortho) position induces a severe steric clash, forcing the biphenyl system out of coplanarity. This non-planar conformation is highly beneficial for reducing DNA intercalation (lowering genotoxicity risk).

However, the -CF₃ group is highly lipophilic (Hansch π parameter of +0.88)[3]. This increased lipophilicity drives non-specific protein binding and exacerbates the hERG liability, as lipophilic basic amines have a higher propensity to partition into the lipid bilayer and access the hERG channel pore[4].

The Biphenyl Scaffold: CYP450 Interactions

Biphenyl systems are known to interact with the lipophilic binding pockets of major CYP450 isoforms, particularly CYP1A2, CYP2D6, and CYP3A4[5]. While the -CF₃ group protects the adjacent ring from metabolism, the unsubstituted positions on the primary aniline ring remain susceptible to aromatic hydroxylation or reactive epoxide formation, necessitating rigorous metabolic screening.

Fig 1: Mechanistic toxicology pathways driven by the structural motifs of the compound.

In Vitro Safety & Toxicity Testing Workflows

To accurately profile 2'-(Trifluoromethyl)-biphenyl-3-methanamine, a multiparametric in vitro screening cascade is required. The following protocols are designed as self-validating systems, incorporating strict controls to ensure data integrity.

Cardiotoxicity: Automated Patch Clamp (hERG Assay)

Because binding assays do not differentiate between channel blockers and non-functional binders, an electrophysiological patch-clamp assay is mandatory to assess the functional liability of the primary amine.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK-293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and resuspend in extracellular physiological saline.

-

Compound Preparation: Dissolve the test compound in 100% DMSO, then perform serial dilutions in extracellular buffer (final DMSO concentration ≤ 0.1% to prevent solvent-induced membrane toxicity).

-

Electrophysiology Protocol: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration.

-

Voltage Paradigm: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

-

-

Perfusion & Recording: Perfuse the test compound at increasing concentrations (0.1 μ M to 30 μ M). Measure the peak tail current reduction.

-

Validation: Use E-4031 (500 nM) as a positive control (expected >90% inhibition) and vehicle (0.1% DMSO) as a negative control.

Metabolic Stability & Hepatotoxicity: Human Liver Microsomes (HLM)

The lipophilic biphenyl core requires assessment for rapid clearance and potential reactive metabolite formation.

Step-by-Step Methodology:

-

Reaction Mixture: Combine pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) with 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl₂.

-

Pre-incubation: Add the test compound (final concentration 1 μ M) and pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

-

Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

-

Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control)[3].

General Cytotoxicity: CellTiter-Glo ATP Assay

To ensure the compound does not cause acute basal toxicity, a luminescence-based ATP quantification assay is utilized.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a 384-well opaque plate at 5,000 cells/well in 25 μ L of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Add the test compound in an 8-point dose-response curve (0.1 μ M to 100 μ M).

-

Incubation: Incubate for 72 hours.

-

Readout: Equilibrate plates to room temperature. Add 25 μ L of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Validation: Use Staurosporine (10 μ M) as a positive control for cell death (100% lethality baseline).

Fig 2: Multiparametric in vitro safety screening cascade for biphenyl-methanamine derivatives.

Synthesized Quantitative Safety Data

Based on the structural alerts and historical data for structurally analogous fluorinated biphenyl-amines[4][6], the following table summarizes the predictive and representative in vitro safety metrics for 2'-(Trifluoromethyl)-biphenyl-3-methanamine.

| Assay / Parameter | Target / Metric | Representative Value Range | Interpretation & Causality |

| Cardiotoxicity | hERG IC₅₀ (Patch Clamp) | 1.5 µM – 5.0 µM | Moderate to high liability. Driven by the protonated primary amine and enhanced by the lipophilic -CF₃ biphenyl core partitioning into the channel pore. |

| Metabolic Stability | HLM Intrinsic Clearance (CL_int) | 15 – 35 µL/min/mg | Moderate stability. The -CF₃ group protects the 2' position, but the primary amine is susceptible to oxidative deamination. |

| CYP450 Inhibition | CYP3A4 IC₅₀ | > 10 µM | Low risk. The steric bulk of the ortho-CF₃ group prevents deep insertion into the CYP3A4 active site. |

| CYP450 Inhibition | CYP2D6 IC₅₀ | 3.0 µM – 8.0 µM | Moderate risk. CYP2D6 favors substrates with a basic nitrogen situated at a distance from a lipophilic planar region. |

| Cytotoxicity | HepG2 CC₅₀ (72h) | > 50 µM | Low acute basal toxicity. The non-planar biphenyl conformation minimizes DNA intercalation, avoiding immediate cell death pathways. |

| Physicochemical | LogD (pH 7.4) | ~ 3.2 – 3.8 | Optimal for membrane permeability but borders on the threshold where non-specific toxicity and hERG binding increase. |

Conclusion & Lead Optimization Strategy

2'-(Trifluoromethyl)-biphenyl-3-methanamine is a potent, metabolically robust scaffold, but its raw form carries a significant hERG liability due to the exposed primary amine.

Optimization Directives: To mitigate cardiotoxicity while preserving the favorable pharmacokinetics of the -CF₃ biphenyl core, medicinal chemists should consider:

-

Amine Shielding: Converting the primary amine into a sterically hindered secondary amine or incorporating it into an aromatic N-heterocycle to reduce its basicity (pKa) and prevent optimal geometry for hERG pore binding[1].

-

Zwitterion Introduction: Adding a carboxylic acid moiety elsewhere on the biphenyl ring to create a zwitterion at physiological pH, drastically reducing hERG affinity by restricting membrane partitioning[4].

References

-

Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Publications. Available at:[Link]

-

Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. ACS Publications. Available at:[Link]

-

Fragment Addition-Based Design of Heteroaromatic-Biphenyl-DAPYs as Potent and Orally Available Non-nucleoside Reverse Transcriptase Inhibitors Featuring Significantly Enhanced Safety. ACS Publications. Available at:[Link]

Sources

An In-Depth Technical Guide to Molecular Docking Studies of 2'-(Trifluoromethyl)-biphenyl-3-methanamine

This guide provides a comprehensive, in-depth technical exploration of molecular docking studies focused on 2'-(Trifluoromethyl)-biphenyl-3-methanamine. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to investigate the interaction of this specific ligand with a relevant biological target. Moving beyond a simple procedural outline, this document elucidates the scientific rationale behind each step, ensuring a thorough understanding of the entire workflow from target selection to results interpretation.

Introduction: The Significance of 2'-(Trifluoromethyl)-biphenyl-3-methanamine and the Power of In Silico Analysis

The biphenyl methanamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including G protein-coupled receptors (GPCRs), kinases, and immune checkpoint proteins.[1][2][3] The inclusion of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] The trifluoromethyl group's strong electron-withdrawing nature can significantly influence the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.[4] 2'-(Trifluoromethyl)-biphenyl-3-methanamine, the subject of this guide, combines these key features, making it a compound of significant interest for therapeutic development.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] This in silico approach is instrumental in drug discovery for hit identification and lead optimization, offering a cost-effective and time-efficient method to screen large compound libraries and to understand the molecular basis of ligand-receptor interactions.[5]

This guide will utilize Programmed Death-Ligand 1 (PD-L1) as the exemplary protein target for the molecular docking of 2'-(Trifluoromethyl)-biphenyl-3-methanamine. The PD-1/PD-L1 axis is a critical immune checkpoint, and its inhibition has revolutionized cancer therapy.[6] Notably, several small-molecule inhibitors of the PD-1/PD-L1 interaction are based on a biphenyl scaffold.[7][8][9]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-stage process that requires careful planning and execution. The workflow can be broadly categorized into three phases: pre-processing, docking simulation, and post-processing. Each phase consists of several critical steps, the rationale for which will be detailed in the subsequent sections.

Part 1: Pre-Processing - Laying the Foundation for a Successful Docking Study

The pre-processing stage is arguably the most critical phase of a molecular docking experiment. The accuracy of the final results is heavily dependent on the quality of the prepared ligand and receptor structures.

Target Selection and Preparation

The choice of the protein target is dictated by the therapeutic area of interest. As previously mentioned, we will focus on PD-L1. A crucial first step is to obtain a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB). For this guide, we will use the PDB entry 5J89 , which is a crystal structure of human PD-L1 in complex with a small molecule inhibitor.[6]

Experimental Protocol: Protein Preparation

-

Obtain the PDB File: Download the PDB file for 5J89 from the RCSB PDB website.

-

Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands. The rationale for removing water molecules is that their positions in a static crystal structure may not accurately represent their dynamic nature in a physiological environment, and they can interfere with the docking process. The original ligand is removed to make the binding site available for our ligand of interest.

-

Handling Missing Residues and Atoms: Inspect the protein for any missing residues or atoms in the side chains. These can often be modeled in using tools like SWISS-MODEL or the "Dunbrack Rotamer Libraries" in UCSF Chimera.

-

Protonation State and Hydrogen Addition: The protonation state of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4) is critical for accurate electrostatic calculations. Use a tool like H++ or the "AddH" functionality in UCSF Chimera to add hydrogens and assign the correct protonation states.

-

Assigning Partial Charges: Assign partial charges to each atom of the protein. The AMBER force field is a commonly used and well-validated choice for proteins.

-

Saving the Prepared Receptor: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the 3D coordinates, partial charges, and atom types.

Ligand Preparation

The preparation of the ligand, 2'-(Trifluoromethyl)-biphenyl-3-methanamine, is equally important. An accurate 3D conformation and correct charge distribution are essential for predicting its binding mode.

Experimental Protocol: Ligand Preparation

-

Generate a 2D Structure: Draw the 2D structure of 2'-(Trifluoromethyl)-biphenyl-3-methanamine using a chemical drawing software like ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D structure to a 3D conformation. This can be done using programs like Open Babel or the "Build Structure" feature in UCSF Chimera.

-

Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. Perform an energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a more stable and realistic conformation.

-

Assign Partial Charges: This is a critical step, especially for a molecule containing a trifluoromethyl group. The Gasteiger-Marsili method is a common choice for assigning partial charges to small molecules.

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This information is used by the docking software to explore different conformations of the ligand within the binding site.

-

Saving the Prepared Ligand: Save the prepared ligand in the PDBQT file format.

Part 2: Docking Simulation - Predicting the Ligand-Receptor Interaction

With the prepared ligand and receptor, the next step is to perform the docking simulation using a software package like AutoDock Vina.

Grid Box Generation

Before docking, a "grid box" must be defined. This is a three-dimensional box that encompasses the binding site of the protein. The docking algorithm will confine its search for the optimal ligand pose within this defined space.

Experimental Protocol: Grid Box Generation

-

Identify the Binding Site: The binding site can be identified from the co-crystallized ligand in the original PDB structure (5J89 in our case) or through literature information. For PD-L1, the binding site for small molecule inhibitors is at the dimer interface.[7]

-

Define the Grid Box Dimensions: In AutoDock Tools (ADT), which is the graphical user interface for AutoDock Vina, load the prepared receptor. Center the grid box on the identified binding site. The size of the box should be large enough to accommodate the ligand and allow for its rotation and translation, but not so large that it unnecessarily increases the search space and computational time. A common practice is to have the box extend approximately 10 Å beyond the ligand in each direction.

Docking Execution

The docking calculation itself is performed using the command-line interface of AutoDock Vina.

Experimental Protocol: Docking with AutoDock Vina

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

-

Run AutoDock Vina: Execute the docking run from the terminal using the following command:

Part 3: Post-Processing - Interpreting the Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

Results Analysis

The primary output to analyze is the binding affinity, which is an estimation of the binding free energy. In AutoDock Vina, a more negative score indicates a stronger predicted binding affinity.

Quantitative Data Summary

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.00 |

| 2 | -8.2 | 1.23 |

| 3 | -7.9 | 2.54 |

| ... | ... | ... |

Note: The values in this table are illustrative and would be generated from an actual docking run.

Visualization and Interpretation

Visual inspection of the docked poses is crucial to understand the interactions between the ligand and the protein. This is where scientific intuition and expertise come into play.

Experimental Protocol: Visualization with PyMOL

-

Load the Receptor and Docked Ligand: Open the prepared receptor PDBQT file and the docking results PDBQT file in PyMOL.

-

Visualize Interactions: Use the visualization tools in PyMOL to identify key interactions, such as:

-

Hydrogen Bonds: These are critical for specificity and affinity.

-

Hydrophobic Interactions: The biphenyl core of the ligand is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

-

Pi-Pi Stacking: The aromatic rings of the biphenyl moiety can form stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

-

Halogen Bonds: The fluorine atoms of the trifluoromethyl group can potentially form halogen bonds with electron-rich atoms in the protein.

-

The Role of the Trifluoromethyl Group in Binding

The trifluoromethyl group can play several roles in ligand-receptor interactions:

-

Hydrophobic Interactions: The CF3 group is more lipophilic than a methyl group and can enhance hydrophobic interactions.

-

Electrostatic Interactions: The strong electronegativity of the fluorine atoms creates a dipole moment, which can lead to favorable electrostatic interactions with the protein.

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, influencing their protonation state and ability to form hydrogen bonds.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni [frontiersin.org]

- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Thermodynamic stability of 2'-(Trifluoromethyl)-biphenyl-3-methanamine

An In-Depth Technical Guide to the Thermodynamic Stability of 2'-(Trifluoromethyl)-biphenyl-3-methanamine

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2'-(Trifluoromethyl)-biphenyl-3-methanamine, a molecule of interest in pharmaceutical and materials science research. In the absence of specific, publicly available experimental data for this compound, this document synthesizes information from established chemical principles and the known properties of its constituent functional groups—the biphenyl core, the trifluoromethyl group, and the methanamine moiety. We present a predictive analysis of the molecule's stability profile and furnish detailed, field-proven protocols for its empirical assessment using forced degradation studies and thermal analysis techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the stability of this and structurally related compounds.

Introduction: The Imperative of Stability

In the trajectory of drug development and materials science, the thermodynamic stability of a chemical entity is a cornerstone property that dictates its viability. It directly influences shelf-life, storage conditions, degradation pathways, and, in the pharmaceutical context, patient safety and therapeutic efficacy. The subject of this guide, 2'-(Trifluoromethyl)-biphenyl-3-methanamine, combines three distinct structural motifs, each contributing uniquely to its overall chemical behavior.

-

Biphenyl Core: Provides a rigid, sterically defined scaffold.

-

Trifluoromethyl (-CF₃) Group: A ubiquitous substituent in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties.[1]

-

Methanamine (-CH₂NH₂) Group: A primary amine that introduces basicity and a potential site for chemical reactivity.

Understanding the interplay of these groups is critical for predicting and verifying the compound's stability under various stress conditions. This guide elucidates the theoretical underpinnings of its stability and provides a robust experimental blueprint for its characterization.

Molecular Structure Analysis and Predicted Stability Profile

A molecule's stability is not monolithic; it is a composite of the strengths and weaknesses of its constituent parts.

The Robust Biphenyl Scaffold

The biphenyl system is generally characterized by high thermal stability due to the strength of the sp²-sp² carbon-carbon bonds within and between the aromatic rings. While some biphenyl derivatives can exhibit atropisomerism, the primary contribution of this core to the molecule's thermodynamic profile is its structural rigidity and general resistance to thermal decomposition.[2]

The Trifluoromethyl Group: A Stabilizing Anchor

The trifluoromethyl (-CF₃) group is a powerful tool for enhancing molecular stability.[1] Its influence stems from two primary characteristics:

-

High Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This imparts exceptional resistance to thermal and metabolic degradation.[3][4]

-

Strong Electron-Withdrawing Effect: The -CF₃ group deactivates the aromatic ring to which it is attached, reducing its susceptibility to electrophilic attack and oxidative degradation.[5]

Despite its general stability, the -CF₃ group is not entirely inert. Under harsh alkaline conditions (high pH), it can undergo hydrolysis to form a carboxylic acid.[3][6] Photodegradation upon exposure to UV light is another potential, though less common, degradation pathway.[3]

The Methanamine Group: The Probable Locus of Reactivity

The primary benzylic amine functionality (-CH₂NH₂) represents the most probable site of chemical instability in 2'-(Trifluoromethyl)-biphenyl-3-methanamine. As a basic functional group, it is susceptible to a range of degradation pathways:

-

Acid-Base Reactivity: The amine will readily protonate in acidic conditions, forming a salt. While this is a reversible equilibrium, it can affect solubility and interactions with other formulation components.

-

Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products. The presence of atmospheric oxygen or residual oxidizing agents can initiate this process.

-

Reaction with Aldehydes/Ketones: The amine can react with carbonyl-containing impurities or excipients to form Schiff bases (imines).

The diagram below illustrates the relationship between the molecule's structural components and their influence on its overall stability.

Caption: Relationship between molecular features and thermodynamic stability.

Experimental Framework for Stability Assessment

A definitive stability profile can only be established through rigorous experimental testing. The following protocols, grounded in ICH Q1A(R2) guidelines, provide a robust framework for this assessment.[7]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

The general workflow for these studies is depicted below.

Caption: General experimental workflow for forced degradation studies.

-

Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Application:

-

Acid: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Base: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Control: Mix 1 mL of the stock solution with 9 mL of purified water.

-

-

Incubation: Incubate all solutions in sealed vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Withdraw aliquots at each time point.

-

Neutralization: Before analysis, neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH and the basic aliquots with 0.1 M HCl.

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

-

Rationale: This protocol identifies susceptibility to pH-driven degradation. The methanamine group may be stable in acid (as the protonated salt) but the trifluoromethyl group could be labile under strongly basic conditions.[3]

-

-

Preparation: Prepare a 1 mg/mL stock solution of the compound.

-

Stress Application: Mix 1 mL of the stock solution with 9 mL of a 3% hydrogen peroxide (H₂O₂) solution.

-

Incubation: Store the solution at room temperature, protected from light, for up to 24 hours.[7] Monitor the reaction at intermediate time points (e.g., 2, 8, 24 hours).

-

Analysis: Analyze directly by HPLC.

-

Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The primary amine is the most likely target for oxidation.

-

-

Thermal (Solid State): Place a known quantity of the solid compound in a vial and expose it to dry heat (e.g., 80°C) in a calibrated oven. Test for degradation at set intervals.

-

Thermal (Solution): Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and incubate at an elevated temperature (e.g., 60°C), protected from light.

-

Photostability: Expose both solid and solution samples to a controlled light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep control samples protected from light.

-

Analysis: Dissolve the solid samples and analyze all samples by HPLC.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal properties of a material.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant ramp rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.

-

Rationale: TGA determines the decomposition temperature, providing a clear metric of thermal stability.

-

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., nitrogen) at 20-50 mL/min.

-

Thermal Program: Subject the sample to a heat-cool-heat cycle to erase thermal history. For example:

-

Heat from 25°C to a temperature above the expected melting point (e.g., 250°C) at 10°C/min.

-

Cool to 25°C at 10°C/min.

-

Reheat to 250°C at 10°C/min.

-

-

Data Analysis: Analyze the second heating curve to determine the glass transition temperature (Tg), melting point (Tm, peak of the endotherm), and any other thermal events.

-

Rationale: DSC identifies phase transitions, which are critical for understanding the material's physical stability and polymorphism.

-

Analytical Method and Data Presentation

A validated stability-indicating analytical method is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this type of small molecule.[8][9]

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) to aid in the identification of degradation products by providing mass-to-charge ratio information.

Predicted Data Summary

While empirical data must be generated, a predictive summary based on the molecular structure analysis can guide expectations.

| Stability Test | Stress Condition | Predicted Outcome | Rationale |

| Hydrolysis | 0.1 M HCl, 60°C | Minor to no degradation | Amine protonation confers stability; biphenyl and -CF₃ groups are acid-stable. |

| 0.1 M NaOH, 60°C | Potential for slow degradation | Amine is stable, but the -CF₃ group may be susceptible to slow hydrolysis at high pH.[6] | |

| Oxidation | 3% H₂O₂, RT | Moderate degradation | The primary amine is the most likely site for oxidation. |

| Thermal | 80°C, Solid State | High stability | Strong covalent bonds in the biphenyl and -CF₃ moieties suggest a high decomposition temperature.[4] |

| Photostability | ICH Q1B | Potential for minor degradation | Aromatic systems can be susceptible to photolytic degradation. |

| TGA | 10°C/min in N₂ | Td (onset) > 250°C | Based on the stability of similar biphenyl and trifluoromethyl-containing structures.[10] |

| DSC | 10°C/min in N₂ | Sharp melting endotherm | Expected for a crystalline small molecule. |

Conclusion

The thermodynamic stability of 2'-(Trifluoromethyl)-biphenyl-3-methanamine is predicted to be robust, largely due to the stabilizing influence of the trifluoromethyl group and the biphenyl core. The primary methanamine functionality, however, represents a potential liability, particularly its susceptibility to oxidative degradation. The comprehensive experimental framework detailed in this guide, combining forced degradation studies with thermal analysis and a robust HPLC-MS analytical method, provides the necessary tools for a thorough and definitive assessment of its stability profile. This empirical data is indispensable for advancing the development of this compound for its intended applications in research and industry.

References

- Benchchem. (n.d.). Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Technical Support Center.

-

Li, Y., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Wang, S., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

-

Academia.edu. (n.d.). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. [Link]

-

Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

PubMed. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. [Link]

-

ACS Publications. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. [Link]

-

PMC. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]

-

Park, K. (n.d.). Assay and Stability Testing. [Link]

-

Chromatography Online. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

- Google Patents. (n.d.). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.

-

CORE. (n.d.). Investigation of biphenyl enamines for applications as p-type semiconductors. [Link]

-

Semantic Scholar. (n.d.). Preparation method of synthetic 2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl propioric acid. [https://www.semanticscholar.org/paper/Preparation-method-of-synthetic-2-(3%2C5-bis(trifluo-Li-Wang/5e38148b59d6e87f742c8d23e59392e272a80696]([Link]

-

Supporting Information. (n.d.). 3 - Supporting Information. [Link]

-

IntechOpen. (2020). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. [Link]

-

PubMed. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. [Link]

-

ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

- Benchchem. (n.d.). In-Depth Technical Guide on the Thermal Stability of 4-Cyano-4'-(trifluoromethyl)biphenyl.

-

SciSpace. (n.d.). Synthesis and properties of fluorinated polyimides, 2. Derived from novel 2,6-bis(3′-trifluoromethyl-p-aminobiphenyl ether)pyridine and 2,5-bis(3. [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

PMC. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

RSC Publishing. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. kinampark.com [kinampark.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics | IntechOpen [intechopen.com]

Suzuki-Miyaura cross-coupling synthesis of 2'-(Trifluoromethyl)-biphenyl-3-methanamine

Executive Summary

The synthesis of highly substituted biphenyl methanamines is a critical workflow in modern drug discovery, as these scaffolds frequently serve as privileged pharmacophores for CNS targets, kinase inhibitors, and nuclear receptor agonists (e.g., LXR/PPAR). The target molecule, 2'-(Trifluoromethyl)-biphenyl-3-methanamine , presents two distinct synthetic challenges: the potential for transition-metal catalyst poisoning by the primary amine, and the severe steric hindrance imposed by the ortho-trifluoromethyl (-CF₃) group during carbon-carbon bond formation.

This application note details a highly optimized, self-validating protocol for the synthesis of this target via a Suzuki-Miyaura cross-coupling strategy. By utilizing a Boc-protected benzylamine precursor and a dppf-ligated Palladium catalyst, this methodology ensures high yields, minimal protodeboronation, and scalable execution.

Strategic Experimental Design (Causality & Logic)

As a self-validating system, every reagent and condition in this protocol has been selected to counteract specific kinetic or thermodynamic barriers inherent to this coupling.

Mitigating Catalyst Poisoning via Amine Protection

Primary amines strongly coordinate to Palladium(II) intermediates, forming stable, off-cycle complexes that stall the catalytic cycle. To prevent this, the starting material must be protected. We utilize N-Boc-(3-bromophenyl)methanamine . The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group eliminates the nucleophilicity of the nitrogen, ensuring the Palladium catalyst remains fully engaged in the cross-coupling cycle.

Overcoming Steric Hindrance in ortho-CF₃ Coupling

The cross-coupling of ortho-substituted phenylboronic acids presents a unique kinetic challenge. The bulky -CF₃ group at the 2-position creates significant steric hindrance around the boron atom, which can severely retard the transmetalation step [1]. Furthermore, electron-withdrawing groups like -CF₃ destabilize the boronic acid, making it highly susceptible to protodeboronation (cleavage of the C-B bond) at elevated temperatures [2].

To counteract this, Pd(dppf)Cl₂ is selected as the catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which forces the square planar Pd(II) intermediate into a highly distorted geometry. This steric tension dramatically accelerates the reductive elimination step, driving the catalytic cycle forward before off-cycle degradation can occur [3].

Solvent and Base Dynamics

A biphasic solvent system of 1,4-Dioxane/H₂O (4:1) with K₂CO₃ is employed. Water is not merely a co-solvent; it is mechanistically essential. It dissolves the inorganic base and facilitates the conversion of the neutral boronic acid into the reactive, electron-rich trihydroxyboronate anion[Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) halide complex [1].

Reaction Workflow & Mechanistic Pathway

Figure 1: Two-step synthetic workflow for 2'-(Trifluoromethyl)-biphenyl-3-methanamine.

Figure 2: Catalytic cycle highlighting the dppf-accelerated reductive elimination step.

Quantitative Optimization Data

The following table summarizes the condition screening that led to the finalized protocol. The data clearly demonstrates the necessity of the dppf ligand and the aqueous biphasic system.

| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 90 | 45 | Sluggish transmetalation; high steric bulk blocks PPh₃ dissociation. |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 72 | Improved yield, but significant protodeboronation observed at 100°C. |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 25 | Extremely poor yield. Lack of water prevents boronate anion formation. |

| 4 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 91 | Optimal. Fast reductive elimination; minimal side products. |

Step-by-Step Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Reagents Required:

-

N-Boc-(3-bromophenyl)methanamine: 1.0 mmol (286 mg)

-

(2-(Trifluoromethyl)phenyl)boronic acid: 1.2 mmol (228 mg)

-

Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (41 mg, 5 mol%)

-

K₂CO₃: 2.5 mmol (345 mg)

-

1,4-Dioxane (Anhydrous): 4.0 mL

-

Deionized H₂O: 1.0 mL

Procedure:

-

Reaction Setup: Charge a flame-dried 25 mL Schlenk flask with N-Boc-(3-bromophenyl)methanamine, (2-(trifluoromethyl)phenyl)boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

-

Solvent Addition: Add 1,4-Dioxane and deionized H₂O to the flask.

-

Degassing (Critical Step): Degas the biphasic mixture via three freeze-pump-thaw cycles, or by vigorously sparging with Argon for 15 minutes.

-

Self-Validation Note: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II)-peroxo complex and promotes the oxidative homocoupling of the boronic acid. Proper degassing is confirmed when the solution transitions from a turbid orange to a deep, homogenous red/brown upon heating.

-

-

Heating: Seal the flask under an Argon atmosphere and heat the mixture in an oil bath at 90°C for 5 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 4:1).

-

Self-Validation Note: The consumption of the bromide (R_f ~ 0.6) and the appearance of a new, strongly UV-active spot (R_f ~ 0.4) indicates successful coupling.

-

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with H₂O (10 mL) followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 10-20% EtOAc in Hexanes) to afford N-Boc-2'-(Trifluoromethyl)-biphenyl-3-methanamine as a viscous pale-yellow oil.

Phase 2: Boc Deprotection and Free Amine Isolation

Reagents Required:

-

Intermediate from Phase 1: ~0.9 mmol (~316 mg)

-

Trifluoroacetic acid (TFA): 1.0 mL

-

Dichloromethane (DCM): 4.0 mL

Procedure:

-

Deprotection: Dissolve the protected intermediate in anhydrous DCM (4.0 mL) and cool the flask to 0°C using an ice bath.

-

Acid Addition: Add TFA (1.0 mL) dropwise over 2 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove the majority of the highly volatile TFA.

-

Neutralization (Critical Step): Dissolve the resulting crude trifluoroacetate salt in DCM (10 mL). Slowly add saturated aqueous NaHCO₃ (10 mL) while stirring vigorously.

-

Self-Validation Note: Copious gas evolution (CO₂) will occur. Continue adding NaHCO₃ or 1M NaOH dropwise until the aqueous layer tests strictly at pH > 8 using pH paper. Failure to fully basify will result in the amine remaining in the aqueous layer as a salt.

-

-

Extraction: Extract the aqueous layer with additional DCM (2 x 10 mL).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 2'-(Trifluoromethyl)-biphenyl-3-methanamine as a free base.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link] [1]

-

Sikorska, C., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 236-245. URL:[Link] [2]

-

Gholap, S. S., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC / National Institutes of Health. URL:[Link][3]

Application Note: Leveraging 2'-(Trifluoromethyl)-biphenyl-3-methanamine in CNS Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of privileged building blocks is critical for navigating the complex multi-parameter optimization required in Central Nervous System (CNS) drug discovery. 2'-(Trifluoromethyl)-biphenyl-3-methanamine (also denoted as [2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl]methanamine) has emerged as a highly versatile pharmacophore. This application note details the mechanistic rationale for its use, supported by field-proven protocols for synthesizing Gamma-Secretase Modulators (GSMs) for Alzheimer’s disease and 5-HT7 receptor modulators for neuropathic pain and autism spectrum disorders (ASD).

Mechanistic Rationale: The "Why" Behind the Scaffold

As an Application Scientist, it is vital to understand why this specific molecule is chosen over simpler aryl amines. The utility of 2'-(Trifluoromethyl)-biphenyl-3-methanamine lies in three synergistic structural features:

-

The Biphenyl Core (Lipophilic Spacer): Provides a rigid, extended hydrophobic scaffold capable of spanning deep lipophilic pockets in target proteins (such as GPCR transmembrane domains or the presenilin complex of γ-secretase).

-

The 2'-Trifluoromethyl (CF₃) Group (Conformational Lock & Stability): Placed at the ortho position of the distal phenyl ring, the bulky CF₃ group induces a severe steric clash, forcing a large dihedral twist between the two aromatic rings. This non-planar conformation reduces off-target promiscuity (often associated with flat biphenyls) and enhances target selectivity. Additionally, the highly electronegative CF₃ group shields the aromatic ring from cytochrome P450-mediated oxidation, significantly improving metabolic half-life and Blood-Brain Barrier (BBB) penetration.

-

The 3-Methanamine Handle (Synthetic Versatility): The primary amine, separated from the aromatic system by a single methylene carbon, retains high nucleophilicity (unlike anilines). This makes it an ideal handle for rapid library generation via amidation, sulfonylation, or reductive amination.

Application I: Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease

Context & Causality

Alzheimer's disease pathogenesis is heavily driven by the accumulation of neurotoxic Amyloid-β (Aβ42) plaques. Aβ42 is generated via the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase[1]. Early drug discovery efforts focused on γ-secretase inhibitors (GSIs); however, these failed in clinical trials due to severe toxicity arising from the concurrent inhibition of Notch signaling.

To circumvent this, the field shifted toward γ-Secretase Modulators (GSMs) . GSMs bind allosterically to the γ-secretase complex, shifting its cleavage register to produce shorter, non-toxic peptides (Aβ38 and Aβ37) without inhibiting Notch cleavage[2]. The CF₃-biphenyl-methanamine scaffold has been successfully utilized to synthesize potent bicyclic pyridinone GSMs, where the lipophilic biphenyl tail anchors the molecule into the hydrophobic lipid bilayer near the enzyme's active site[3][4].

Allosteric modulation of γ-secretase by CF3-biphenyl derivatives shifting Aβ cleavage.

Protocol 1: Synthesis of a GSM Intermediate via High-Efficiency Amide Coupling

Objective: Couple 2'-(Trifluoromethyl)-biphenyl-3-methanamine with a functionally dense bicyclic pyridinone carboxylic acid.

Reagents & Materials:

-

2'-(Trifluoromethyl)-biphenyl-3-methanamine (1.0 eq)

-

Target Carboxylic Acid (1.05 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

-

Causality: HATU is selected over standard EDC/HOBt because the biphenyl system and the bicyclic acid are sterically demanding. HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring rapid kinetics and high yields for hindered substrates.

-

-

Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes.

-

Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to facilitate active ester formation without competing as a nucleophile.

-

-

Coupling: Add 2'-(Trifluoromethyl)-biphenyl-3-methanamine dropwise. Stir the reaction at room temperature for 2–4 hours.

-

Self-Validation (In-Process): Monitor the reaction via LC-MS. Look for the disappearance of the amine peak (typically strongly UV active due to the biphenyl chromophore) and the emergence of the product mass [M+H]+.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Application II: 5-HT7 Receptor Modulators for CNS Disorders

Context & Causality

The 5-HT7 receptor is a G-protein-coupled receptor (GPCR) heavily implicated in mood regulation, neuropathic pain, and autism spectrum disorders (ASD)[5]. Recent structure-activity relationship (SAR) campaigns have identified biphenyl-3-yl-methanamine derivatives as a highly privileged scaffold for 5-HT7R modulation[6].

Fascinatingly, this scaffold acts as a functional switch . By altering the substitution on the methanamine nitrogen, researchers can dictate whether the molecule acts as an agonist or an antagonist. Small alkyl substitutions yield partial agonists, whereas bulky amine substitutions (e.g., heavily substituted piperazines) yield full antagonists. This divergence is caused by differential steric interactions with the Arg367 residue within the 5-HT7R binding pocket[6].

Synthesis workflow and functional divergence of 5-HT7R modulators based on amine substitution.

Protocol 2: Reductive Amination for 5-HT7R Ligand Library Generation

Objective: Alkylate the primary amine of the building block to generate a library of 5-HT7R ligands with tunable functional activity.

Reagents & Materials:

-

2'-(Trifluoromethyl)-biphenyl-3-methanamine (1.0 eq)

-

Target Aldehyde or Ketone (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial Acetic Acid (0.1 eq)

-

1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: Combine the amine and the target aldehyde/ketone in anhydrous DCE (0.1 M). Add glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour.

-

Causality: Acetic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine, driving the equilibrium toward the intermediate iminium ion.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir for 4–12 hours at room temperature.

-

Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the formed iminium ion without reducing the unreacted starting aldehyde.

-

-

Self-Validation (In-Process): Perform TLC (e.g., 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin. The primary amine starting material will show a distinct color change (usually purple/brown), whereas the secondary/tertiary amine product will react differently or not at all, confirming conversion.

-

Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (3x).

-

Purification: Wash organics with brine, dry over MgSO₄, and purify via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data Presentation

To aid in lead selection, the following table summarizes the typical pharmacological profiles of drug candidates derived from the CF₃-biphenyl-methanamine scaffold across the two primary applications discussed.

| Target Application | Modulator Type | Key Structural Feature on Amine | In Vitro Potency (Typical Range) | LogBB (BBB Permeability) | Primary Mechanism of Action |

| γ-Secretase | Allosteric Modulator (GSM) | Bicyclic pyridinone amide | EC₅₀ = 50 – 150 nM | > 0.3 (High) | Shifts APP cleavage to Aβ38/37 |

| 5-HT7 Receptor | Partial Agonist | Small alkyl groups (e.g., N-ethyl) | EC₅₀ = 0.5 – 3.0 μM | > 0.5 (High) | Induces cAMP accumulation |

| 5-HT7 Receptor | Full Antagonist | Bulky groups (e.g., piperazines) | IC₅₀ = 5.0 – 25.0 μM | 0.1 – 0.4 (Moderate) | Blocks Arg367 interaction |

References

- Novel bicyclic pyridinones as gamma-secretase modulators - Google P

- Modulation of γ-secretase by EVP-0015962 reduces amyloid deposition and behavioral deficits in Tg2576 mice - PMC.

- Cholestenoic acid, an endogenous cholesterol metabolite, is a potent γ-secretase modul

- 5-HT7 receptor modulators: Amino groups attached to biphenyl scaffold determine functional activity - PubMed.

- Discovery of G Protein-Biased Ligands against 5-HT 7 R - ACS Public

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. WO2015049616A1 - Novel bicyclic pyridinones as gamma-secretase modulators - Google Patents [patents.google.com]

- 4. WO2015049616A1 - Novel bicyclic pyridinones as gamma-secretase modulators - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-HT7 receptor modulators: Amino groups attached to biphenyl scaffold determine functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for 2'-(Trifluoromethyl)-biphenyl-3-methanamine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Physicochemical Profiling & Chromatographic Challenges

Developing a robust, reproducible HPLC method requires a fundamental understanding of the analyte's physicochemical properties. The molecule 2'-(Trifluoromethyl)-biphenyl-3-methanamine presents a unique triad of chromatographic challenges:

-

Highly Hydrophobic Biphenyl Core: The dual aromatic ring system drives strong dispersive interactions, leading to excessive retention and broad peaks on standard high-carbon-load C18 stationary phases.

-

Fluorophilic CF3 Group: The trifluoromethyl group at the 2'-position is strongly electronegative. Standard alkyl phases (C8/C18) lack the specific mechanisms to interact with this dipole, often failing to resolve the target analyte from closely related fluorinated positional isomers.

-

Basic Primary Amine (pKa ~9.5): At neutral or mildly acidic pH, the methanamine group is fully protonated ( NH3+ ). On traditional silica-based columns, these cations undergo secondary ion-exchange interactions with unreacted, ionized surface silanols ( Si−O− ).[1].

To build a self-validating and robust method, we must engineer a chromatographic system that simultaneously suppresses silanol activity while leveraging the unique electronic properties of the analyte.

Fig 1. Systematic HPLC method development workflow for fluorinated amines.

Strategic Phase Selection: The Case for PFP

While C18 is the default starting point in many laboratories, it relies exclusively on hydrophobic (dispersive) interactions. For 2'-(Trifluoromethyl)-biphenyl-3-methanamine, a Pentafluorophenyl (PFP) stationary phase is vastly superior.[2]. The retention mechanism on a PFP phase is highly complex and advantageous for this analyte:

-

π−π Stacking: The electron-deficient fluorinated ring of the PFP phase engages in strong π−π interactions with the electron-rich biphenyl core of the analyte.

-

Dipole-Dipole & Fluorophilicity: The stationary phase exhibits a strong affinity for the CF3 group, enabling the baseline separation of structural isomers that C18 cannot resolve.

-

Hydrogen Bonding: [3].

Fig 2. Orthogonal retention mechanisms on a PFP stationary phase.

Mobile Phase Architecture & Ion-Pairing Dynamics

To achieve a symmetrical peak shape for the primary amine, the mobile phase must actively suppress secondary interactions. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases.

The Causality of TFA Selection:

-

Silanol Suppression: 0.1% TFA yields a mobile phase pH of ~2.0. At this pH, residual silanols on the silica backbone (pKa ~3.5–4.5) are fully protonated and neutralized ( Si−OH ),[4].

-

Ion-Pairing: The trifluoroacetate anion ( CF3COO− ) acts as a volatile ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated methanamine ( NH3+ ). This complex partitions more cleanly into the PFP stationary phase, drastically improving peak symmetry and run-to-run reproducibility.

(Note: If the method must be transferred to LC-MS, TFA can cause ion suppression. In such cases, 0.1% Formic Acid is substituted, though a slight compromise in peak tailing may occur).

Optimized Analytical Protocol

This protocol is designed as a self-validating system. Adherence to the exact diluent and equilibration steps ensures that the analyte focuses properly at the head of the column, preventing peak fronting.

Reagents & Materials

-

Column: Phenomenex Luna® PFP(2) or Vintage BIO PFP (150 mm × 4.6 mm, 3 µm, 100 Å)

-

Mobile Phase A: Milli-Q Water + 0.1% v/v TFA

-

Mobile Phase B: LC-Grade Acetonitrile + 0.1% v/v TFA

-

Sample Diluent: 90% Water / 10% Acetonitrile (Matching initial gradient conditions).

Step-by-Step Preparation

-

Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. Repeat the process for Acetonitrile.

-

Sample Preparation: Accurately weigh 10 mg of 2'-(Trifluoromethyl)-biphenyl-3-methanamine standard. Dissolve in 1.0 mL of Acetonitrile (stock solution). Dilute 1:100 using the Sample Diluent to achieve a final working concentration of 100 µg/mL. Crucial: Injecting samples in 100% organic solvent will cause severe peak distortion due to solvent mismatch.

-

Column Equilibration: Flush the PFP column with 10 column volumes (CV) of 100% Mobile Phase B, followed by 15 CV of initial gradient conditions (10% B) to ensure complete stationary phase solvation and ion-pair equilibration.

Instrument Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Injection Volume | 5.0 µL | Prevents mass overload and maintains high theoretical plates. |

| Column Temperature | 35 °C | Reduces mobile phase viscosity; improves mass transfer kinetics. |

| Detection (UV) | 254 nm & 210 nm | Biphenyl core exhibits strong π→π∗ transitions at 254 nm. |

Gradient Elution Profile

A gradient is employed to tightly focus the amine at the column head, followed by an organic ramp to elute the highly hydrophobic biphenyl core.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Profile |

| 0.0 | 90 | 10 | Isocratic hold (Analyte focusing) |

| 2.0 | 90 | 10 | Begin organic ramp |

| 10.0 | 30 | 70 | Elution of target analyte |

| 12.0 | 5 | 95 | Column wash (Elute hydrophobic impurities) |

| 14.0 | 5 | 95 | End column wash |

| 14.1 | 90 | 10 | Return to initial conditions |

| 18.0 | 90 | 10 | Re-equilibration (approx. 4 column volumes) |

System Suitability & Quantitative Metrics

Before analyzing unknown samples, the method's integrity must be verified.[5]. Inject the 100 µg/mL standard six times consecutively.

Table 2: System Suitability Testing (SST) Acceptance Criteria

| Metric | Expected Value | Acceptance Criteria | Diagnostic Implication if Failed |

| Retention Time (Rt) | ~8.4 min | ± 2.0% RSD | Pump proportioning error or column degradation. |

| Tailing Factor ( Tf ) | 1.05 – 1.15 | ≤ 1.5 | Active silanols; check TFA concentration or column age. |

| Theoretical Plates (N) | > 12,000 | ≥ 8,000 | Column voiding or dead volume in tubing connections. |

| Area Precision | N/A | ≤ 1.0% RSD (n=6) | Autosampler malfunction or sample instability. |

| Resolution ( Rs ) | > 3.0 | ≥ 2.0 (from nearest peak) | Loss of PFP phase selectivity; requires column replacement. |

References

-

Vintage BIO PFP Column Specifications & Selectivity Vintage Chrom URL: [Link]

-

Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives Journal of Chromatography A, 2022 URL:[Link]

-

A Review on HPLC Method Development and Validation Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences (RJLBPCS), 2017 URL:[Link]

-

Analytical Method Development and Validation in Pharmaceuticals (ICH Q2 Guidelines) Resolvemass Analytical URL:[Link]

Sources

Application Notes & Protocols: Leveraging 2'-(Trifluoromethyl)-biphenyl-3-methanamine as a Strategic Fluorinated Building Block

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a com[1][2]prehensive overview of 2'-(Trifluoromethyl)-biphenyl-3-methanamine, a versatile fluorinated building block. We will explore the profound impact of the trifluoromethyl (CF₃) group and the biphenyl scaffold on molecular properties and delve into detailed, field-proven protocols for its application in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this unique reagent to accelerate the discovery of novel chemical entities.

Introduction: The Strategic Advantage of Fluorination

In drug discovery, the introduction of a trifluoromethyl group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The CF₃ group's strong [3][4]electron-withdrawing nature and high C-F bond energy (approximately 485 kJ/mol) render it exceptionally resistant to metabolic degradation, often at sites that would otherwise be susceptible to oxidative metabolism. This increased stability [5]can lead to improved half-life and bioavailability.

The 2'-(Trifluoromethyl)[3]-biphenyl-3-methanamine building block offers a unique combination of these benefits, embedded within a biphenyl framework. The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. It provides a rigid, well[6][7]-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets. The primary amine handle [8]on this building block serves as a versatile anchor point for a variety of synthetic modifications, making it an ideal entry point for library synthesis and lead optimization campaigns.

Physicochemical Properties & Handling

Understanding the fundamental properties of a building block is critical for successful reaction planning and execution. The key characteristics of 2'-(Trifluoromethyl)-biphenyl-3-methanamine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂F₃N | Calculated |

| Molecular Weight | 251.25 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid or oil | Typical |

| Boiling Point | ~315.5 °C at 760 mmHg (Predicted) | N/A |

| LogP | ~3.5 (Predicted) | N/A |

| pKa (amine) | ~9.0 (Estimated) | N/A |

Safety & Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Core Synthetic Applications & Protocols

The primary amine functionality of 2'-(Trifluoromethyl)-biphenyl-3-methanamine is a gateway to numerous critical bond-forming reactions. We present detailed protocols for two of the most common and powerful transformations: amide bond formation and reductive amination.

Application I: Amide Bond Formation via Carbodiimide Coupling

Amide bonds are among the most prevalent functional groups in pharmaceuticals. Carbodiimide-mediated cou[9]pling is a reliable and widely used method for their construction. This protocol details a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Causality and Rationale:

-

EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.

-

HOBt is added to suppress racemization (for chiral acids) and to improve reaction efficiency by converting the O-acylisourea into a less reactive but more selective HOBt-ester, which minimizes side reactions.

-

A tertiary amine base[9], such as Diisopropylethylamine (DIPEA ), is used to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

-

Acetonitrile (CH₃CN) is chosen as the solvent for its ability to dissolve a wide range of substrates and its relatively high boiling point, allowing for reactions at elevated temperatures if necessary.

Workflow Diagram:

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).

-

Dissolution: Dissolve the acid in an appropriate volume of anhydrous acetonitrile (approx. 0.1 M).

-